3-Ethynyl-N,N-dimethylaniline
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Overview
Description
3-Ethynyl-N,N-dimethylaniline is an organic compound that belongs to the class of alkynes and anilines It is characterized by the presence of an ethynyl group attached to the third position of the aniline ring, with two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethynyl-N,N-dimethylaniline can be synthesized through several methods. One common approach involves the hydrolysis of 3-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene . Another method includes the Sonogashira coupling reaction, where 3-bromo-N,N-dimethylaniline reacts with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide, followed by deprotection of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl or ethylene group.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl or ethylene derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
3-Ethynyl-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethynyl-N,N-dimethylaniline involves its interaction with various molecular targets and pathways. The ethynyl group can participate in cycloaddition reactions, forming new ring structures. The compound can also act as a ligand, binding to metal centers and forming coordination complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-N,N-dimethylaniline: Similar structure but with the ethynyl group at the fourth position.
1-Ethynyl-4-methoxybenzene: Contains an ethynyl group and a methoxy group on the benzene ring.
3-Bromo-N,N-dimethylaniline: Contains a bromine atom instead of an ethynyl group at the third position
Uniqueness
3-Ethynyl-N,N-dimethylaniline is unique due to the position of the ethynyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical and physical properties compared to similar compounds.
Properties
CAS No. |
52324-05-7 |
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Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-ethynyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H11N/c1-4-9-6-5-7-10(8-9)11(2)3/h1,5-8H,2-3H3 |
InChI Key |
BLWILLBYFSRYOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C#C |
Origin of Product |
United States |
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